molecular formula C12H11N3O2 B11493614 N-(3-methoxyphenyl)pyridazine-3-carboxamide

N-(3-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B11493614
M. Wt: 229.23 g/mol
InChI Key: MCKUIRNAGZEMMF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)pyridazine-3-carboxamide typically involves the reaction of 3-methoxyaniline with pyridazine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)pyridazine-3-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)pyridazine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)pyridazine-3-carboxamide involves the inhibition of tyrosine kinase 2 (TYK2), a key mediator of pro-inflammatory cytokine signaling. By binding to the TYK2 pseudokinase domain, the compound prevents the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby reducing the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile compared to other pyridazine derivatives .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(3-methoxyphenyl)pyridazine-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-17-10-5-2-4-9(8-10)14-12(16)11-6-3-7-13-15-11/h2-8H,1H3,(H,14,16)

InChI Key

MCKUIRNAGZEMMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN=CC=C2

solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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